molecular formula C26H20N4O B258995 N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B258995
M. Wt: 404.5 g/mol
InChI Key: PCFGRTVDPFOGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a wide range of biomedical applications.

Mechanism of Action

The mechanism of action of N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. Additionally, it has been found to inhibit the activity of several other enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs).
Biochemical and Physiological Effects:
N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, which makes it a promising candidate for the development of new drugs for the treatment of several diseases. Additionally, this compound has been found to be relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments.
However, there are some limitations associated with the use of N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One of the main areas of research is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, research is needed to further understand the mechanism of action of this compound and its potential applications in other areas of biomedical research, such as neuroprotection and regenerative medicine. Furthermore, more studies are required to investigate the toxicity and safety of this compound in humans.

Synthesis Methods

The synthesis of N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 5-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with benzylamine and diphenylurea. The reaction is carried out under reflux in the presence of a catalytic amount of acetic acid. The product is obtained as a white solid, which is then purified by recrystallization.

Scientific Research Applications

N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, it has been found to be effective against several viral infections, including HIV and hepatitis C.

properties

Product Name

N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H20N4O/c31-26(27-18-19-10-4-1-5-11-19)23-17-25-28-22(20-12-6-2-7-13-20)16-24(30(25)29-23)21-14-8-3-9-15-21/h1-17H,18H2,(H,27,31)

InChI Key

PCFGRTVDPFOGJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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